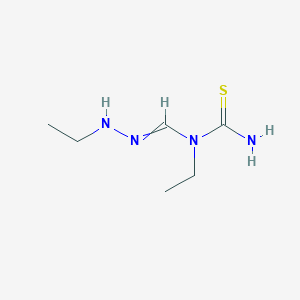
N-Carbamothioyl-N,N'-diethylmethanehydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the broader class of carbamothioyl derivatives, which are known for their diverse applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide typically involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of Diethylamine with Carbon Disulfide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 ]
-
Addition of Hydrazine Hydrate: [ \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{N-Carbamothioyl-N,N’-diethylmethanehydrazonamide} ]
Industrial Production Methods
Industrial production of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide
- N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide
- N-((4-Sulfamoylphenyl)carbamothioyl)amides
Uniqueness
N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Eigenschaften
CAS-Nummer |
577746-68-0 |
|---|---|
Molekularformel |
C6H14N4S |
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea |
InChI |
InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11) |
InChI-Schlüssel |
OXLUOLPLWBVWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNN=CN(CC)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
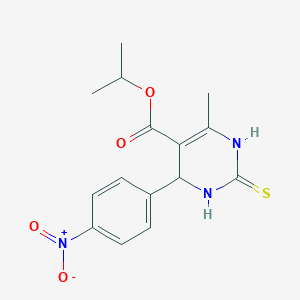
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)
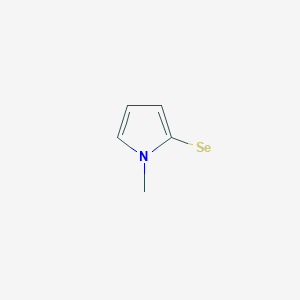
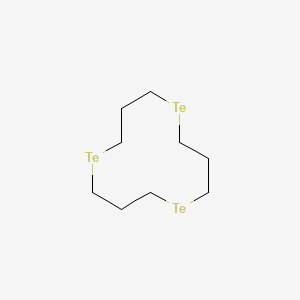

![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
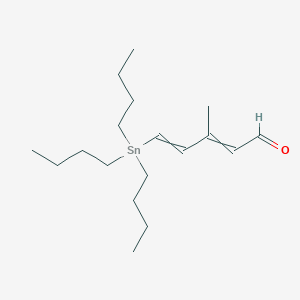
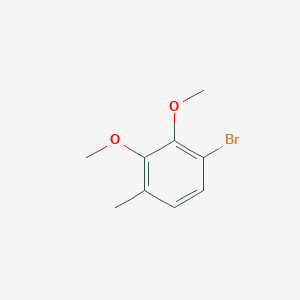
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

